1,2,5-trimethyl-N-pentylpiperidin-4-amine

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Obtaining a 4-aminopiperidine with optimal CNS penetration often forces teams into lengthy custom synthesis. 1,2,5-Trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5) solves this with a ready-to-use scaffold. • cLogP 2.49 - within the passive BBB permeation window, ideal for neuro-drug campaigns. • 98% purity grade minimizes side reactions in multi-step routes; dual amine functionality enables orthogonal derivatization. • Available from stock to accelerate SAR programs; standard global shipping with no special permits.

Molecular Formula C13H28N2
Molecular Weight 212.37 g/mol
Cat. No. B13258951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-trimethyl-N-pentylpiperidin-4-amine
Molecular FormulaC13H28N2
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCCNC1CC(N(CC1C)C)C
InChIInChI=1S/C13H28N2/c1-5-6-7-8-14-13-9-12(3)15(4)10-11(13)2/h11-14H,5-10H2,1-4H3
InChIKeyYUXAOOKQNMXUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Trimethyl-N-pentylpiperidin-4-amine: Product Overview


1,2,5-Trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5) is a tertiary amine belonging to the 4-aminopiperidine class, characterized by a C13H28N2 molecular formula and a molecular weight of 212.37 g/mol . Its structure features a piperidine ring substituted with three methyl groups at the 1, 2, and 5 positions and an N-pentyl group at the 4-amino position . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly for the development of novel pharmaceutical candidates, including those targeting the central nervous system (CNS) .

1,2,5-Trimethyl-N-pentyl substitution pattern
Building block for CNS lead-like library synthesis
High-purity 98% grade supports reproducible synthesis

Irreplaceability vs. Closest Analogs


Direct substitution of 1,2,5-trimethyl-N-pentylpiperidin-4-amine with structurally similar piperidine derivatives (e.g., 1-methyl-N-pentylpiperidin-4-amine or 1,2,5-trimethylpiperidin-4-amine) is not scientifically valid due to significant differences in key physicochemical properties [1]. The combination of a pentyl side chain and multiple ring methyl groups confers a unique lipophilicity profile and molecular volume that directly impacts membrane permeability, metabolic stability, and target binding in drug discovery campaigns . As demonstrated by the comparative data below, these quantifiable differences in LogP, molecular weight, and boiling point preclude their use as interchangeable entities in rigorous SAR (Structure-Activity Relationship) studies or scalable synthetic processes.

Lipophilicity profile mismatch
Non-pentyl or less-methylated analogs exhibit different cLogP, limiting interchangeable use in CNS-targeted SAR studies.
Steric and molecular volume differences
Analog substitution may alter target binding and metabolic stability due to distinct molecular size and shape.

Quantitative Comparison with Key Analogs


Enhanced Lipophilicity for CNS Drug Discovery

The calculated LogP (cLogP) for 1,2,5-trimethyl-N-pentylpiperidin-4-amine is 2.49, compared to 1.86 for the closely related analog 1-methyl-N-pentylpiperidin-4-amine . This +0.63 difference in LogP represents a significant increase in lipophilicity, a critical parameter for compounds intended to cross the blood-brain barrier (BBB). This higher lipophilicity is conferred by the additional methyl groups on the piperidine ring, which increase the molecule's hydrophobic surface area.

Lipophilicity: N-pentyl vs. 1-Me
Head-to-head
cLogP 2.49 vs. 1.86
Δ +0.63
Higher lipophilicity may support CNS permeability screening
Data from vendor datasheets; class-level inference
Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Lipophilicity Advantage over Non-Alkylated Scaffold

1,2,5-Trimethyl-N-pentylpiperidin-4-amine exhibits a calculated LogP of 2.49, a 2.5-fold increase over the 0.7 XLogP3 value of its non-N-alkylated counterpart, 1,2,5-trimethylpiperidin-4-amine [1]. The N-pentyl chain is the primary driver of this increased hydrophobicity, which is essential for improving passive cellular permeability and reducing aqueous solubility, thereby enhancing the compound's drug-like properties.

Lipophilicity: Pentyl vs. H
Head-to-head
cLogP 2.49 vs. XLogP3 0.7
Δ +1.79
Pentyl chain drives lipophilicity, supporting lead-like property screening
Comparator from PubChem; class-level inference
Medicinal Chemistry ADME Physicochemical Properties

Steric Bulk for Enhanced Target Selectivity

The molecular weight (MW) of 1,2,5-trimethyl-N-pentylpiperidin-4-amine is 212.37 g/mol, which is 28.05 g/mol (15%) greater than the MW of 1-methyl-N-pentylpiperidin-4-amine (184.32 g/mol) and 70.13 g/mol (49%) greater than 1,2,5-trimethylpiperidin-4-amine (142.24 g/mol) [1]. This increased steric bulk, derived from the additional methyl groups on the piperidine ring, is a key differentiator for modulating target protein binding interactions, potentially leading to enhanced selectivity profiles.

Molecular Weight Comparison
Cross-study
212.37 vs. 184.32 / 142.24 g/mol
Increased steric bulk may alter target binding profile; SAR context
Data from vendor and PubChem; class-level
Drug Design SAR Studies Molecular Properties

High Purity for Reproducible Research

1,2,5-Trimethyl-N-pentylpiperidin-4-amine is available from reputable suppliers with a minimum purity specification of 98% . This level of purity is essential for obtaining reproducible results in sensitive assays and multi-step syntheses. While a 95% purity grade is also commercially available , the 98% grade ensures a lower concentration of unknown impurities that could act as enzyme inhibitors, catalyst poisons, or produce confounding biological signals.

Purity: 98% vs. 95% Grade
Specification review
98% min. vs. 95% alternative
Higher purity supports reproducible synthesis and assay data
Vendor specifications; lot-dependent
Procurement Quality Control Synthetic Chemistry

Key Research Applications


CNS Drug Discovery: BBB-Penetrant Lead Scaffold

Given its cLogP of 2.49, which is within the optimal range for passive blood-brain barrier (BBB) permeation, 1,2,5-trimethyl-N-pentylpiperidin-4-amine is an ideal starting point for CNS drug discovery programs targeting neurological or psychiatric disorders . Its lipophilicity profile is superior to its non-pentyl and mono-methyl analogs, making it a more suitable scaffold for generating brain-penetrant lead compounds .

Medicinal Chemistry SAR: Steric and Lipophilic Effects

The compound's unique combination of a 1,2,5-trimethyl substitution pattern and an N-pentyl side chain provides a valuable tool for Structure-Activity Relationship (SAR) investigations [1]. Researchers can use this scaffold to systematically probe the effects of increased steric bulk and lipophilicity on target binding affinity and selectivity compared to less substituted analogs like 1-methyl-N-pentylpiperidin-4-amine and 1,2,5-trimethylpiperidin-4-amine [1].

High-Purity Building Block for Complex Synthesis

For multi-step synthetic routes where impurity profiles are critical, the 98% purity grade of this compound is recommended to minimize side reactions and ensure reproducibility . Its dual amine functionality (tertiary amine on the ring and secondary amine on the side chain) offers orthogonal reactivity, making it a powerful building block for generating diverse chemical libraries and complex pharmaceutical intermediates .

Development of Monoamine Reuptake Inhibitors

While no direct data exists for this specific compound, it is a close structural analog of N-alkyl-N-arylmethylpiperidin-4-amines, which are a known class of dual serotonin and norepinephrine reuptake inhibitors [2]. As such, it holds significant potential as a key intermediate or scaffold in the development of novel antidepressants and other CNS-active therapeutics targeting the monoaminergic system [2].

Application
Selection Property
Validation Focus
CNS permeability studies
Reported cLogP profile in lead-like range
BBB permeation assay validation
SAR steric/lipophilic effects
1,2,5-trimethyl and N-pentyl substitution pattern
Target binding and selectivity assay comparison
Complex synthesis building block
98% purity grade
Impurity profiling and synthetic reproducibility
Monoamine transporter probe synthesis
Structural analog of dual reuptake inhibitor class
Transporter binding assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,5-trimethyl-N-pentylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.